molecular formula C20H24N2O B3026099 N-(3-methylphenyl)-N-(1-methyl-4-piperidinyl)-benzamide CAS No. 2347179-20-6

N-(3-methylphenyl)-N-(1-methyl-4-piperidinyl)-benzamide

Cat. No.: B3026099
CAS No.: 2347179-20-6
M. Wt: 308.4 g/mol
InChI Key: UEYMYUWEUXEFSB-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes:

      Industrial Production: Information on industrial-scale production methods is limited.

  • Chemical Reactions Analysis

      Reactions: As an opioid, may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: These would depend on the specific synthetic pathway used.

      Major Products: The major products formed during its synthesis would also vary based on reaction conditions.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stability, and interactions with other molecules.

      Biology: Investigations into its effects on cellular processes, receptors, and signaling pathways.

      Medicine: Understanding its pharmacological properties, potential therapeutic uses, and safety profiles.

      Industry: Possible applications in pharmaceuticals or forensics.

  • Mechanism of Action

      Targets: likely binds to opioid receptors (e.g., μ-opioid receptor) in the central nervous system.

      Pathways: Activation of these receptors modulates pain perception, respiratory depression, and other physiological responses.

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    N-(3-methylphenyl)-N-(1-methylpiperidin-4-yl)benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H24N2O/c1-16-7-6-10-19(15-16)22(18-11-13-21(2)14-12-18)20(23)17-8-4-3-5-9-17/h3-10,15,18H,11-14H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UEYMYUWEUXEFSB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=CC=C1)N(C2CCN(CC2)C)C(=O)C3=CC=CC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H24N2O
    Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID801036933
    Record name N-methyl meta-methyl Phenyl fentanyl
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID801036933
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    308.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    2347179-20-6
    Record name N-methyl meta-methyl Phenyl fentanyl
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID801036933
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-(3-methylphenyl)-N-(1-methyl-4-piperidinyl)-benzamide
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    N-(3-methylphenyl)-N-(1-methyl-4-piperidinyl)-benzamide
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    N-(3-methylphenyl)-N-(1-methyl-4-piperidinyl)-benzamide
    Reactant of Route 4
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    N-(3-methylphenyl)-N-(1-methyl-4-piperidinyl)-benzamide
    Reactant of Route 5
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    N-(3-methylphenyl)-N-(1-methyl-4-piperidinyl)-benzamide
    Reactant of Route 6
    N-(3-methylphenyl)-N-(1-methyl-4-piperidinyl)-benzamide

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